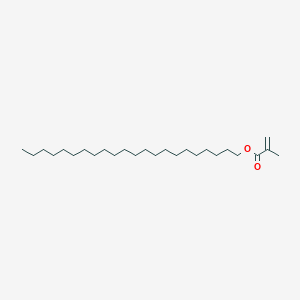![molecular formula C11H11N3S B099681 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 89266-85-3](/img/structure/B99681.png)
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a synthetic compound widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra, which makes it a valuable tool in the study of Parkinson's disease.
作用机制
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent inhibitor of mitochondrial complex I, which is a crucial component of the electron transport chain. By inhibiting complex I, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol disrupts the production of ATP and increases oxidative stress, leading to the selective destruction of dopaminergic neurons in the substantia nigra. This mechanism of action is similar to that of the pesticide rotenone, which has been linked to Parkinson's disease.
生化和生理效应
The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol also induces oxidative stress, which can lead to cell death and inflammation.
实验室实验的优点和局限性
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several advantages for lab experiments. It is a potent and selective neurotoxin that induces a Parkinson's-like syndrome in animal models, making it a valuable tool for studying the disease's underlying mechanisms and testing potential therapies. However, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several limitations. It is highly toxic and must be handled with care. Its effects are acute and short-lived, which makes it difficult to study the disease's progression. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced Parkinson's disease may not fully replicate the human disease, which limits its translational value.
未来方向
There are several future directions for 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One direction is to develop more stable and selective inhibitors of mitochondrial complex I that can induce a Parkinson's-like syndrome in animal models without the toxicity associated with 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol. Another direction is to use 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol in combination with other neurotoxins to study the synergistic effects of multiple toxins on Parkinson's disease. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases and explore potential therapies targeting mitochondrial dysfunction.
合成方法
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 2-acetylpyridine with methylamine and hydrogen sulfide in the presence of a reducing agent. The resulting product is then purified by recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.
科学研究应用
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used in scientific research to study Parkinson's disease. It is used to induce a Parkinson's-like syndrome in animal models, which allows researchers to study the disease's underlying mechanisms and test potential therapies. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
属性
CAS 编号 |
89266-85-3 |
|---|---|
产品名称 |
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC 名称 |
3-[(5-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-5-10(13-7-8)14-9-3-2-6-12-11(9)15/h2-7H,1H3,(H,12,15)(H,13,14) |
InChI 键 |
YSXYDGMGWSKWPS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
规范 SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



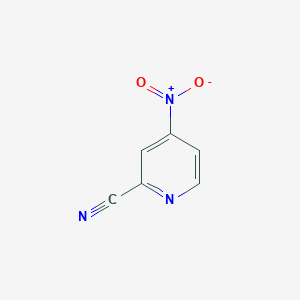
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
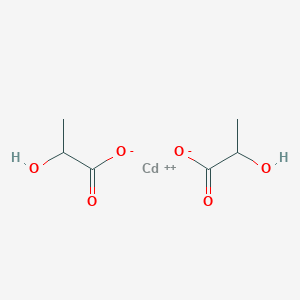
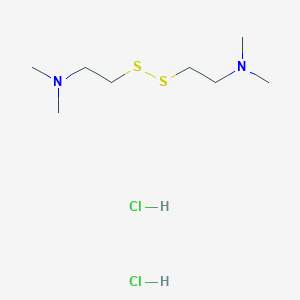
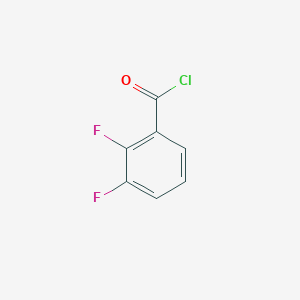
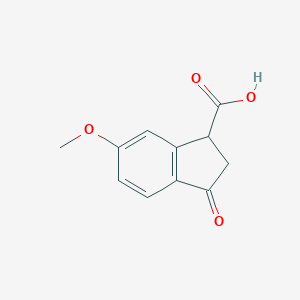
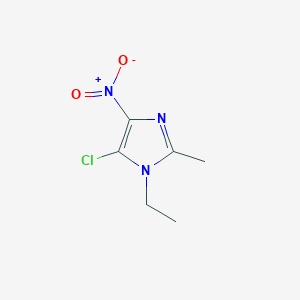
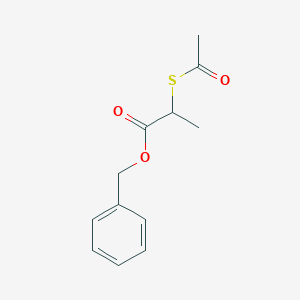
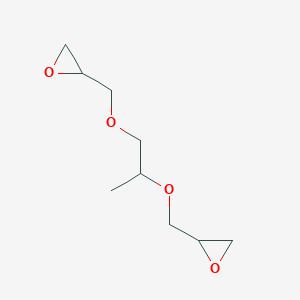
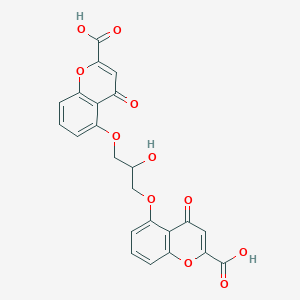
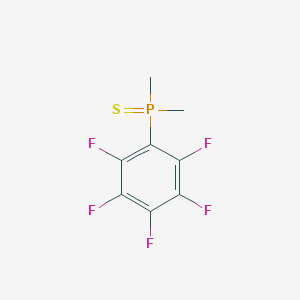
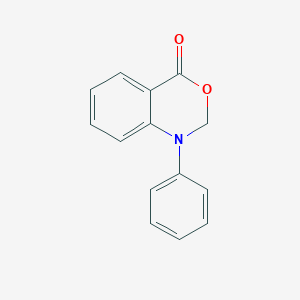
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
